molecular formula C22H20FN3O2S B11006683 N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B11006683
M. Wt: 409.5 g/mol
InChI Key: GTNSRXIXKJAMPR-UHFFFAOYSA-N
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Description

This compound features a 6-fluoroindole core linked via an ethyl group to an acetamide moiety, which is further connected to a 1,3-thiazole ring substituted with a 4-methoxyphenyl group.

Properties

Molecular Formula

C22H20FN3O2S

Molecular Weight

409.5 g/mol

IUPAC Name

N-[2-(6-fluoroindol-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C22H20FN3O2S/c1-28-19-6-3-16(4-7-19)22-25-18(14-29-22)13-21(27)24-9-11-26-10-8-15-2-5-17(23)12-20(15)26/h2-8,10,12,14H,9,11,13H2,1H3,(H,24,27)

InChI Key

GTNSRXIXKJAMPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: The fluoro group on the indole ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA, H₂O₂

    Reduction: H₂, Pd/C, NaBH₄

    Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products

    Oxidation: Formation of indole N-oxide

    Reduction: Conversion of nitro groups to amines

    Substitution: Replacement of the fluoro group with nucleophiles

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide in cancer treatment. The compound exhibits significant cytotoxicity against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)15.5Induction of apoptosis and cell cycle arrest
MCF-7 (Breast Cancer)12.3Inhibition of proliferation through apoptosis
HeLa (Cervical Cancer)10.7Disruption of mitochondrial function

The structure–activity relationship (SAR) studies indicate that the presence of the thiazole moiety and fluorine substitution on the indole ring are crucial for enhancing anticancer activity, as they may interact with specific cellular targets involved in tumor growth and survival .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects. Research indicates that it may possess anticonvulsant properties, making it a candidate for treating epilepsy and other neurological disorders. In models of picrotoxin-induced seizures, this compound demonstrated:

Study Parameter Outcome
Seizure LatencyIncreased by 30% compared to control
Seizure DurationDecreased significantly
Neurotoxicity AssessmentNo significant neurotoxic effects

These findings suggest that the compound may modulate neurotransmitter systems involved in seizure activity .

Therapeutic Potential Beyond Cancer

The versatility of this compound extends to other therapeutic areas:

  • Anti-inflammatory Activity : Preliminary studies indicate that the compound may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Properties : The thiazole component has shown promise against certain bacterial strains, indicating a potential role as an antimicrobial agent.
  • Cardiovascular Health : Investigations into the compound’s effects on cardiovascular markers are ongoing, with early results indicating possible benefits in reducing hypertension.

Mechanism of Action

The compound’s mechanism of action would depend on its specific biological target. Generally, the indole and thiazole rings can interact with various proteins and enzymes, potentially inhibiting their activity. The fluoro group can enhance binding affinity through hydrophobic interactions, while the methoxy group can participate in hydrogen bonding.

Comparison with Similar Compounds

N-[2-(4-Methoxyphenyl)ethyl]acetamide Derivatives ()

Structural Similarities :

  • 4-Methoxyphenyl group : Present in both compounds.
  • Acetamide backbone : Shared functional group.

Key Differences :

  • The derivatives lack the indole and thiazole moieties, instead featuring naphthalen-1-yl or phenoxy substituents.

Physicochemical Properties :

  • Melting points and solubility data are unavailable for direct comparison.

Quinazolin-4-one-Thiazole Hybrids ()

Example : Compound 19 (2-[2-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide).

Structural Similarities :

  • Thiazole-acetamide linkage : Matches the target compound’s core.
  • 4-Methoxyphenyl group : Identical substituent.

Key Differences :

  • Replaces the indole with a quinazolinone ring.

Physicochemical Properties :

  • Melting point: 256–258°C, indicating high crystallinity .

N-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide Derivatives ()

Example : N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(naphthalen-1-yl)acetamide.

Structural Similarities :

  • Thiazole ring and 4-methoxyphenyl group : Core structural overlap.
  • Acetamide functionality : Common backbone.

Key Differences :

  • Substitutes the indole-ethyl group with a naphthalen-1-yl moiety.

Physicochemical Properties :

  • Molecular weight: 388.49 g/mol, similar to the target compound’s likely mass .

N-[4-(4-((4-Methoxyphenyl)amino)-1,3-thiazol-2-yl)phenyl]acetamide ()

Structural Similarities :

  • Thiazole ring and 4-methoxyphenyl group : Shared motifs.
  • Acetamide linkage : Identical functional group.

Key Differences :

  • The thiazole is substituted with an anilino group, and the acetamide is attached to a phenyl ring .

Synthetic Notes:

  • Synthesized via coupling reactions, similar to methods used for thiazole-acetamide hybrids .

Key Structural and Functional Insights

  • Role of Fluorine: The 6-fluoro substitution on the indole may enhance metabolic stability or binding affinity compared to non-fluorinated analogs, though this requires experimental validation.
  • Synthetic Challenges : Yields for thiazole-acetamide hybrids range from 60–77% (), indicating moderate efficiency in synthesis.

Biological Activity

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula

  • C : 23
  • H : 28
  • F : 1
  • N : 5
  • O : 2

Structural Representation

The compound features an indole moiety linked to a thiazole ring, which is known for its diverse biological activities.

IUPAC Name

This compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . The thiazole ring is often associated with enhanced cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have shown significant activity against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells, indicating that modifications in the thiazole structure can lead to improved anticancer properties .

Case Study: Antitumor Activity

A study demonstrated that thiazole-linked compounds exhibited potent antitumor activity with IC50 values significantly lower than standard chemotherapeutics like doxorubicin. The presence of electron-withdrawing groups on the phenyl ring was found to enhance this activity .

Anticonvulsant Properties

The compound's structural features suggest potential anticonvulsant activity. Thiazoles have been linked to anticonvulsant effects in various preclinical models. In particular, derivatives similar to the compound under review have shown efficacy in electroshock seizure tests, providing a basis for further investigation into its neuroprotective properties .

Anti-inflammatory Effects

Thiazole derivatives are also noted for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation. The ability of the compound to inhibit pro-inflammatory cytokines could be explored further in clinical settings .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Indole and Thiazole Moieties : The combination of these two structures appears essential for maintaining high biological activity.
  • Substituents on Phenyl Ring : The presence of methoxy and other electron-donating groups enhances solubility and bioavailability, which are critical for therapeutic efficacy .
PropertyObservations
Indole MoietyEssential for anticancer activity
Thiazole RingContributes to neuroprotective effects
SubstituentsMethoxy enhances solubility and efficacy

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